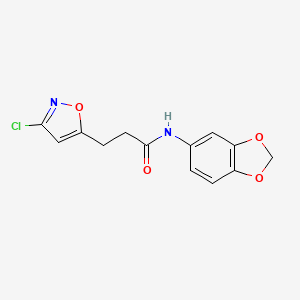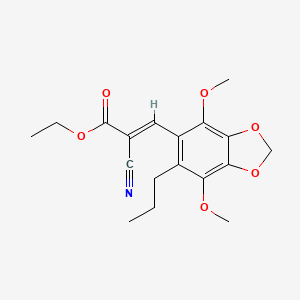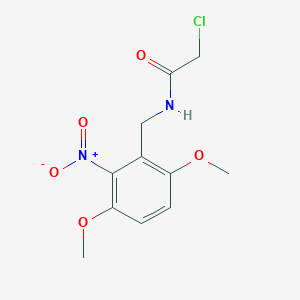![molecular formula C21H21N3O2 B11479569 N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]cyclopentanecarboxamide](/img/structure/B11479569.png)
N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]cyclopentanecarboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a phthalazinone core, a phenyl ring, and a cyclopentanecarboxamide moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]cyclopentanecarboxamide typically involves multiple steps:
Formation of the Phthalazinone Core: The initial step involves the synthesis of 4-methyl-1-oxophthalazin-2(1H)-one. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Ring: The next step is the introduction of the phenyl group to the phthalazinone core. This can be done via a Friedel-Crafts acylation reaction, using a suitable phenyl derivative and a Lewis acid catalyst.
Formation of the Cyclopentanecarboxamide Moiety: The final step involves the coupling of the cyclopentanecarboxamide group to the phenyl ring. This can be achieved through an amide bond formation reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl groups to alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]cyclopentanecarboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]methanesulfonamide
- 4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid
Uniqueness
N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]cyclopentanecarboxamide stands out due to its unique combination of a phthalazinone core, phenyl ring, and cyclopentanecarboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H21N3O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[4-(4-methyl-1-oxophthalazin-2-yl)phenyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C21H21N3O2/c1-14-18-8-4-5-9-19(18)21(26)24(23-14)17-12-10-16(11-13-17)22-20(25)15-6-2-3-7-15/h4-5,8-13,15H,2-3,6-7H2,1H3,(H,22,25) |
InChI Key |
DZYITDZEUSDCCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)NC(=O)C4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[2-(5-phenyl-2H-tetrazol-2-yl)ethoxy]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B11479487.png)
![4-methyl-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11479490.png)
![6-chloro-N-(3,4-dimethoxyphenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine](/img/structure/B11479509.png)
![2-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11479510.png)
![1-[2-(methylsulfonyl)phenyl]-1H-tetrazole](/img/structure/B11479516.png)

![4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-nitroaniline](/img/structure/B11479527.png)
![N-(4-fluorobenzyl)-3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5-amine](/img/structure/B11479548.png)
![Hydrosulfide, [4,5-di(3-pyridinyl)-4H-1,2,4-triazol-3-yl]-](/img/structure/B11479552.png)


![1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine](/img/structure/B11479560.png)
![4-{[(4-Methylphenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B11479563.png)
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(3,4-dichlorophenyl)methanone](/img/structure/B11479568.png)
